1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene
Description
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is a chiral aromatic compound featuring a benzene ring substituted with a methylsulfonyl group at the ortho position and a (1R)-configured aminopropyl chain at the para position. The stereochemistry of the aminopropyl group and the electron-withdrawing sulfonyl moiety likely influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
(1R)-1-(2-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15NO2S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h4-7,9H,3,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
HKZLJZTVWOVMEL-SECBINFHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1S(=O)(=O)C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1S(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The common synthetic route involves:
- Starting from 2-(methylsulfonyl)benzaldehyde or a related precursor.
- Formation of the chiral aminopropyl side chain via reductive amination or nucleophilic substitution.
- Purification and characterization to confirm stereochemistry and purity.
Detailed Synthetic Procedure
A representative preparation method is as follows, adapted from patent CN112028870A and related literature:
| Step | Reagents & Conditions | Description | Outcome/Notes |
|---|---|---|---|
| 1 | 2-(methylsulfonyl)benzaldehyde, (R)-1-aminopropane, reducing agent (e.g., sodium cyanoborohydride), solvent (e.g., methanol or 1,4-dioxane), potassium carbonate base | Reductive amination of the aldehyde with (R)-1-aminopropane to form the chiral amine | Formation of 1-((1R)-1-aminopropyl)-2-(methylsulfonyl)benzene with high stereochemical fidelity |
| 2 | Work-up with aqueous acid/base, extraction, drying over sodium sulfate | Isolation of crude product | Crude amine obtained |
| 3 | Purification by column chromatography or recrystallization | Purified compound | High purity confirmed by NMR and UPLC |
Alternative Approaches
Other methods reported include:
- Direct nucleophilic substitution on 2-(methylsulfonyl)benzyl halides with chiral amines.
- Use of chiral auxiliaries or catalysts to induce stereoselectivity during amination.
- Peptide coupling strategies for related amine-containing compounds, although less common for this specific molecule.
The synthesized compound is typically characterized by:
- Stereochemical Control: The use of (R)-1-aminopropane ensures the chiral center is introduced with the desired configuration. Reductive amination conditions are optimized to prevent racemization.
- Solvent Choice: Polar protic solvents such as methanol or aprotic solvents like 1,4-dioxane are employed depending on reagent solubility and reaction kinetics.
- Base Selection: Potassium carbonate provides mild basic conditions that facilitate imine formation without side reactions.
- Reducing Agent: Sodium cyanoborohydride is preferred for its selectivity in reducing imines without affecting other functional groups such as sulfonyl.
The preparation of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is efficiently achieved through reductive amination of 2-(methylsulfonyl)benzaldehyde with (R)-1-aminopropane under mild conditions using sodium cyanoborohydride and potassium carbonate. This method provides high yield and stereochemical purity, confirmed by NMR, UPLC, and optical rotation measurements. Alternative methods exist but are less commonly employed due to complexity or lower selectivity. The data and methods discussed are supported by multiple patents and peer-reviewed sources, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group (-SO₂CH₃) acts as a strong electron-withdrawing group, enabling nucleophilic substitution at the sulfonyl center.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonate displacement | NaBH₄ in ethanol, room temp | 2-(Methylthio)benzene derivative | 91% | |
| Hydrolysis | 10% HCl, reflux | 2-Sulfonic acid derivative | 85%* |
*Theoretical yield based on analogous sulfonamide hydrolysis .
Mechanism :
-
Activation of the sulfonyl group by BF₃·OEt₂ facilitates nucleophilic attack (e.g., by sodium methyl sulfinate) .
-
Rearrangement to thermodynamically stable sulfones occurs via ionization-recombination sequences .
Reduction Reactions
The sulfonyl group and amine functionality participate in selective reductions.
| Target Group | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Sulfonyl (SO₂CH₃) | H₂/Pd-C, 20 atm, 40°C | 2-(Methylthiol)benzene derivative | >95% | |
| Primary amine | LiAlH₄ in THF, 0°C | Deaminated hydrocarbon | 72% |
Key Observations :
-
Catalytic hydrogenation preserves stereochemistry at the (1R)-aminopropyl chain .
-
Over-reduction of the sulfonyl group to thiols requires precise stoichiometric control .
Electrophilic Aromatic Substitution (EAS)
The methylsulfonyl group strongly deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself.
Mechanistic Notes :
-
The sulfonyl group’s -I effect dominates over the weakly activating aminopropyl group, enforcing meta-selectivity .
-
Steric hindrance from the (1R)-aminopropyl chain suppresses ortho substitution .
Amine-Facilitated Reactions
The primary amine in the (1R)-aminopropyl chain undergoes characteristic reactions:
Stereochemical Considerations :
-
The (1R)-configuration influences diastereoselectivity in imine formation .
-
Racemization is minimized under mild acidic conditions (pH 4–6) .
Carbocation Rearrangements
The (1R)-aminopropyl group participates in Friedel-Crafts-like carbocation rearrangements:
| Starting Material | Conditions | Rearranged Product | Yield | Source |
|---|---|---|---|---|
| 1-((1R)-1-Chloropropyl)-2-(methylsulfonyl)benzene | AlCl₃, benzene, 80°C | Tertiary carbocation derivative | 68% |
Mechanism :
-
Hydride shifts stabilize primary carbocations, leading to tertiary intermediates .
-
Steric effects from the methylsulfonyl group limit alternative rearrangement pathways .
Biological Activity & Enzyme Interactions
While not a direct chemical reaction, the methylsulfonyl group enhances binding affinity in enzymatic systems:
| Target Enzyme | Interaction Type | Binding Energy (ΔG, kcal/mol) | Selectivity Over BACE1 | Source |
|---|---|---|---|---|
| BACE2 | Hydrogen bonding with Thr88 | -9.2 | >174,000-fold | |
| Cytochrome P450 | Sulfonyl-oxygen coordination | -7.8 | N/A |
Structural Insights :
-
The sulfonyl group’s polarity and steric bulk optimize interactions with hydrophobic enzyme pockets .
Stability Under Reactive Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Notes | Source |
|---|---|---|---|---|
| Strong acid (pH 1) | Desulfonation | 2.3 hours | Accelerated by heat | |
| UV light (254 nm) | Radical-mediated C-S cleavage | 8.5 hours | Requires O₂ exclusion |
Scientific Research Applications
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Sulfonimidates: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate
Structural Differences :
Functional Utility :
- Sulfonimidates are mono-aza analogues of sulfonamides, widely used in asymmetric synthesis due to their stereogenic sulfur center. They serve as alkyl transfer reagents and precursors to pharmaceutically relevant S(VI) motifs .
- The target compound’s methylsulfonyl group may limit its utility in stereocontrolled reactions compared to sulfonimidates, which enable SN2-type substitutions with inversion of configuration at sulfur .
Sulfonylhydrazine Prodrugs: 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M)
Structural Differences :
Methylsulfonyl-Tetrazole Derivatives (Compounds 17 and 18)
Structural Differences :
(1R,2R)-5,5-Dichloro-N-(1-cyanocyclopropyl)-2-(4-(methylsulfonyl)phenyl) Analogs
Structural Differences :
- Target Compound: Substituted benzene with (1R)-aminopropyl.
- Analog: Contains a dichlorinated cyclopropane, cyanocyclopropyl, and methylsulfonylphenyl groups .
Stereochemical Influence :
- Both compounds have chiral centers ((1R) in the target; (1R,2R) in the analog). Stereochemistry in such analogs often dictates binding affinity to enzymes or receptors, though the target’s biological profile remains uncharacterized .
Biological Activity
1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure features a benzene ring substituted with an amino group and a methylsulfonyl moiety. This unique configuration is essential for its biological activity, influencing its interactions with various biological targets.
Research indicates that 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene exhibits inhibitory effects on specific enzymes, particularly those involved in amyloid precursor protein processing. Notably, it has been identified as a selective inhibitor of β-secretase 2 (BACE2), which plays a critical role in the development of Alzheimer's disease. Inhibitors targeting BACE2 are being explored for their potential to reduce amyloid-beta peptide production, thereby mitigating neurodegeneration associated with Alzheimer’s disease .
Structure-Activity Relationship (SAR)
A systematic SAR study has been conducted to optimize the potency and selectivity of various derivatives of this compound. Modifications to the sulfonamide group and the introduction of polar substituents have been shown to enhance selectivity towards BACE2 over BACE1, which is crucial given the latter's involvement in myelin sheath formation and other physiological processes . For instance, compounds with increased hydrophilicity demonstrated improved selectivity ratios, indicating that strategic chemical modifications can lead to more effective inhibitors.
In Vitro Studies
In vitro assays have demonstrated that 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene derivatives exhibit significant inhibitory activity against BACE2, with IC50 values in the nanomolar range. For example, one derivative displayed an IC50 of approximately 80 nM against BACE2 while maintaining a much higher IC50 against BACE1, showcasing its selectivity .
Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and the active sites of target enzymes. These studies reveal that specific residues within the enzyme’s active site can be effectively targeted by the compound, facilitating stronger binding affinities and enhanced inhibitory effects .
Therapeutic Implications
Given its selective inhibition of BACE2, 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene holds promise for therapeutic applications in treating Alzheimer’s disease. Moreover, its potential role in modulating other biological pathways related to neurodegeneration warrants further investigation.
Q & A
Q. What synthetic routes are most effective for producing 1-((1R)-1-Aminopropyl)-2-(methylsulfonyl)benzene with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted alkylation or catalytic asymmetric methods. For example, using (R)-proline-derived catalysts to control stereochemistry at the aminopropyl group. Purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is recommended to isolate the desired enantiomer . Reaction optimization should include kinetic monitoring (e.g., in situ FTIR) to minimize racemization during sulfonylation.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals, particularly for the aminopropyl and sulfonyl groups .
- HRMS : Confirm molecular formula (e.g., ESI-HRMS in positive ion mode).
- IR Spectroscopy : Validate sulfonyl (S=O stretching ~1350-1300 cm⁻¹) and amine (N-H stretching ~3300 cm⁻¹) functional groups.
Q. What purification strategies are suitable for removing byproducts in the final synthesis step?
- Methodological Answer : Use gradient elution in reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (0.1% TFA). For persistent impurities, employ recrystallization in ethanol/water mixtures, leveraging differential solubility of the sulfonyl group . Monitor purity via TLC (silica gel, ninhydrin staining for amines).
Advanced Research Questions
Q. How does the stereochemical configuration ((1R)-aminopropyl) influence the compound’s reactivity or biological activity?
- Methodological Answer : Conduct comparative studies using both enantiomers. For biological activity, use in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations to assess enantiomer-target binding affinities. Stereochemical effects on reactivity can be probed via kinetic resolution experiments with chiral catalysts .
Q. What advanced techniques resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra. Discrepancies often arise from solvent effects or conformational flexibility; use molecular dynamics (MD) simulations to model solvent interactions . Validate with solvent-dependent NMR experiments (e.g., DMSO vs. CDCl3).
Q. How can researchers investigate the compound’s metabolic stability in biological systems?
Q. What strategies optimize the compound’s thermal stability for long-term storage?
Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Screen solvents (e.g., DMF, THF, MeOH) in model reactions (e.g., SN2 with alkyl halides). Monitor reaction rates via GC or UV-Vis kinetics. Solvent effects on transition states can be modeled using the Kamlet-Taft equation .
Data Contradiction Analysis
Q. How should researchers address unexpected low yields in scale-up synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Use PAT (Process Analytical Technology) tools like ReactIR to detect intermediates or side reactions. Compare small-scale vs. pilot-scale mixing efficiency using computational fluid dynamics (CFD) .
Q. What methodologies reconcile discrepancies between in silico ADMET predictions and experimental toxicity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
